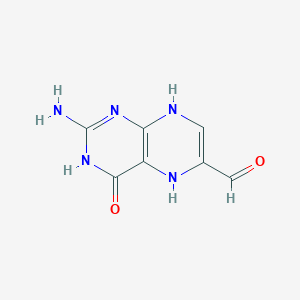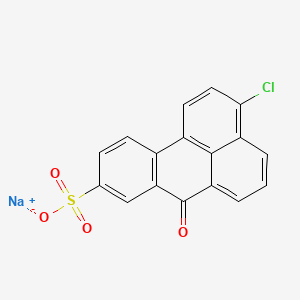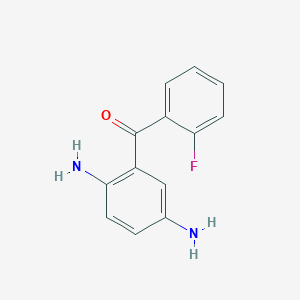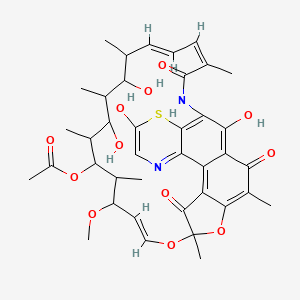
Rifamycin verde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin verde is a member of the rifamycin family, which are ansamycin antibiotics. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against mycobacteria. This compound is derived from rifamycin S and cysteine, and it features a unique thiazin-2-one ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rifamycin verde is synthesized from rifamycin S and cysteine. The process involves the formation of a thiazin-2-one ring, which retains both C-2 and C-3 of cysteine . The synthesis can be carried out through chemical reactions, and the process is typically performed in a controlled laboratory environment.
Industrial Production Methods
Industrial production of this compound involves fermentation using a mutant strain of Nocardia mediterranea. The fermentation process is optimized to produce high yields of this compound, which is then purified using techniques such as preparative thin-layer chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin verde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antimicrobial properties
Applications De Recherche Scientifique
Rifamycin verde has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new antibiotics and antimicrobial agents.
Biology: Studied for its effects on bacterial RNA polymerase and its potential to inhibit bacterial growth.
Industry: Used in the development of new antimicrobial coatings and materials.
Mécanisme D'action
Rifamycin verde exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth. The molecular target of this compound is the beta-subunit of the bacterial RNA polymerase enzyme .
Comparaison Avec Des Composés Similaires
Rifamycin verde is compared with other rifamycin derivatives, such as:
Rifampicin: Known for its wide antibacterial spectrum and use in treating tuberculosis.
Rifabutin: Preferred for treating Mycobacterium avium complex infections.
Rifapentine: Used in combination therapy for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea.
This compound is unique due to its thiazin-2-one ring structure, which distinguishes it from other rifamycin derivatives .
Propriétés
Numéro CAS |
72428-95-6 |
|---|---|
Formule moléculaire |
C39H46N2O12S |
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate |
InChI |
InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12- |
Clé InChI |
CQPGHVFDNAXCNS-AEZIOYLSSA-N |
SMILES isomérique |
CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


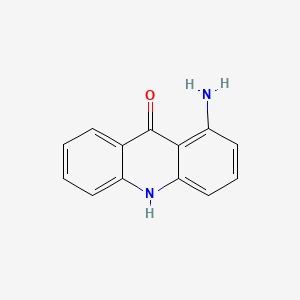
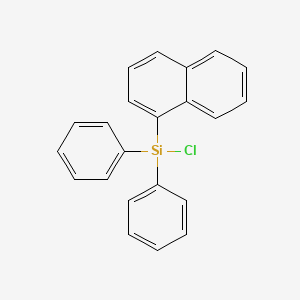

![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


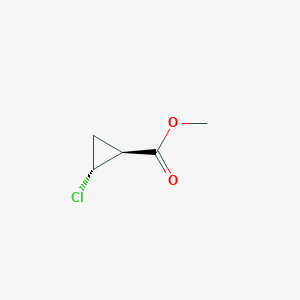
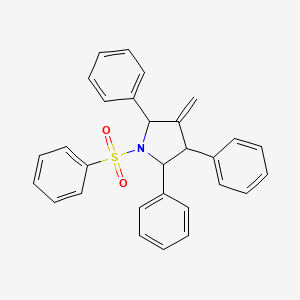
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
